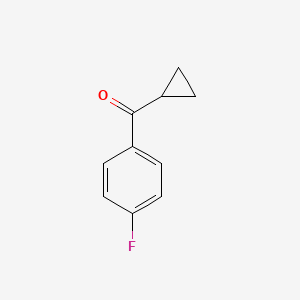

Cyclopropyl 4-fluorophenyl ketone

CAS No.: 772-31-6

Cat. No.: VC1960963

Molecular Formula: C10H9FO

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 772-31-6 |

|---|---|

| Molecular Formula | C10H9FO |

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | cyclopropyl-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C10H9FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 |

| Standard InChI Key | MHKHJIJXMVHRAJ-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1CC1C(=O)C2=CC=C(C=C2)F |

Introduction

Physical and Chemical Properties

Physical Properties

Cyclopropyl 4-fluorophenyl ketone appears as a clear yellowish to brownish liquid at room temperature with specific physical characteristics that make it suitable for various chemical applications. The following table summarizes its key physical properties:

| Property | Value |

|---|---|

| Physical State | Clear yellowish to brownish liquid |

| Molecular Weight | 164.18 g/mol |

| Melting Point | -15°C |

| Boiling Point | 119-120°C (13 mm Hg); 243.2°C (760 mmHg) |

| Density | 1.144 g/mL at 25°C |

| Refractive Index | 1.53 (20°C) |

| Flash Point | 100°C (212°F) |

| Vapor Density | 5.66 |

| LogP | 2.67 |

| Water Solubility | Not miscible with water |

| Identifier | Information |

|---|---|

| IUPAC Name | Cyclopropyl-(4-fluorophenyl)methanone |

| InChI | InChI=1S/C10H9FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 |

| InChIKey | MHKHJIJXMVHRAJ-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)C2=CC=C(C=C2)F |

| EINECS | 212-247-3 |

Synthesis Methods

Multiple synthetic routes have been established for the preparation of cyclopropyl 4-fluorophenyl ketone, each with distinct advantages depending on the intended application.

Grignard Reaction

A common synthetic approach involves the reaction of 4-chloro-4'-fluorobutyrophenone with cyclopropyl magnesium bromide. This Grignard reaction allows for the formation of the cyclopropyl ketone structure with good yields.

From Raw Materials

According to compiled data, the synthesis of cyclopropyl 4-fluorophenyl ketone can utilize several raw materials, including:

-

Cyclopropyl 4-methoxyphenyl ketone

-

N-methoxy-N-methylcyclopropanecarboxamide

-

Fluorobenzene

-

Cyclopropanecarbonitrile

-

4-Fluorobenzeneboronic acid

-

4-Chlorobutyryl chloride

The specific synthetic pathways from these starting materials involve various chemical transformations including halogenation, carbonylation, and coupling reactions.

Alternative Synthetic Routes

Research has demonstrated that cyclopropyl 4-fluorophenyl ketone can also be synthesized through fluorination of appropriate precursors. This approach is particularly valuable when incorporating isotopic fluorine (such as ¹⁸F) for applications in positron emission tomography (PET) imaging in medical research.

Applications in Chemical Research and Pharmaceutical Development

As a Building Block in Organic Synthesis

Cyclopropyl 4-fluorophenyl ketone serves as a valuable building block in the synthesis of various fluorinated heterocycles, which are prevalent in numerous pharmaceuticals and agrochemicals. Studies have employed this compound as a precursor for the synthesis of:

-

Fluorinated pyrazoles

-

Pyridines

-

Thiadiazoles

-

Complex quinoline derivatives

These heterocyclic scaffolds exhibit diverse biological activities, making them essential components in drug development and agricultural chemistry.

Synthesis of Pitavastatin Intermediates

One of the most significant applications of cyclopropyl 4-fluorophenyl ketone is in the synthesis of pitavastatin, a potent cholesterol-lowering agent. The compound serves as a key intermediate in preparing 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-acrylaldehyde, which is crucial for pitavastatin production .

The synthetic pathway involves:

-

Reaction with 2-amino-4'-fluoro-benzophenone

-

Cyclization to form 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate

-

Reduction to yield 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol

Recent research has introduced a three-step total mechano-synthesis route for preparing this key intermediate, incorporating extrusive Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and extrusive oxidation Heck coupling. This method offers advantages including eco-friendly reaction conditions, exceptional stepwise efficiency, and potential for large-scale implementation .

Development of GPCR Ligands

Research by Thangarasu et al. has explored novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinolines as G-protein coupled receptor (GPCR) ligands. These compounds have been evaluated for their effectiveness via PI3-kinase/PAR-1 antagonism and platelet aggregation properties, showing potential for development as anticancer drugs with thrombolytic effects .

Applications in Radiochemistry

Biological Activity of Derivatives

While cyclopropyl 4-fluorophenyl ketone itself has no documented specific biological activity, compounds synthesized from it exhibit various pharmacological properties.

Antioxidant and Antifungal Activities

Derivatives containing the cyclopropyl moiety and fluorophenyl groups have demonstrated significant antioxidant and antifungal activities. Research has shown that thiazole derivatives synthesized from similar structures exhibit notable antioxidant capabilities with low IC50 values, indicating high potency against oxidative stress.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 3b | 12.5 | Antioxidant |

| 3d | 15.0 | Antifungal |

| 3f | 20.0 | Antioxidant |

| 3h | 18.5 | Antioxidant |

Source: Compiled from reference

Mechanism of Action

The biological activity of compounds derived from cyclopropyl 4-fluorophenyl ketone can be attributed to their ability to interact with biological targets such as enzymes and receptors involved in oxidative stress and inflammation pathways. The cyclopropane ring is particularly valuable as a biological probe, facilitating the understanding of receptor topology and molecular mechanisms.

| Hazard Type | Classification |

|---|---|

| GHS Classification | H302: Harmful if swallowed |

| H315: Causes skin irritation | |

| H318: Causes serious eye damage (90%) | |

| H319: Causes serious eye irritation (10%) | |

| H335: May cause respiratory irritation (10%) | |

| Hazard Codes | Xi (Irritant) |

| WGK Germany | 3 (Severe water hazard) |

| Exposure Route | First Aid Measure |

|---|---|

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention immediately. |

| Inhalation | Remove to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Get medical attention. |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention. |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting upper and lower eyelids. Seek medical attention immediately. |

Source: Compiled from reference

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume